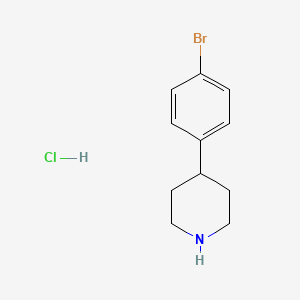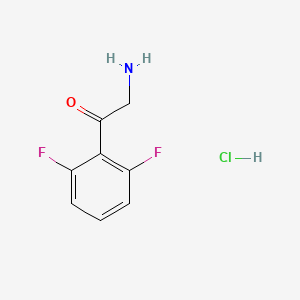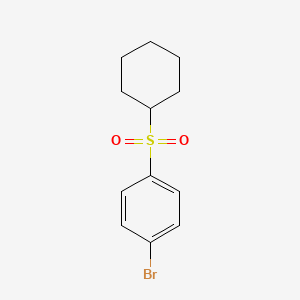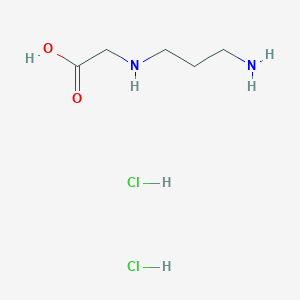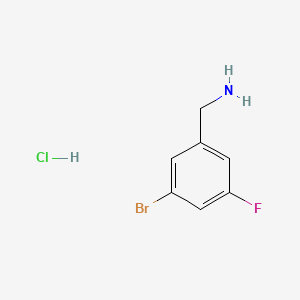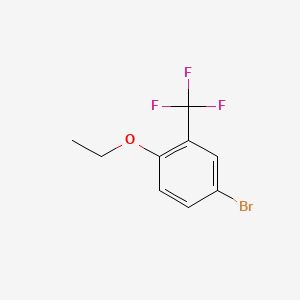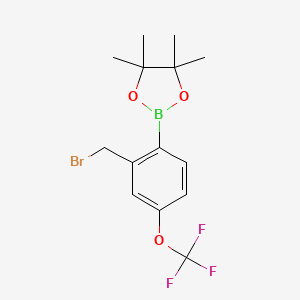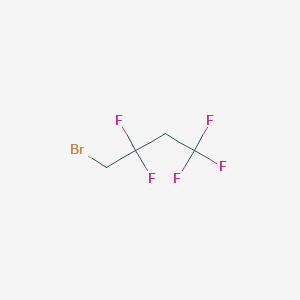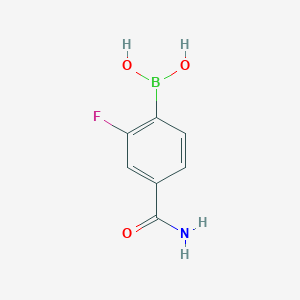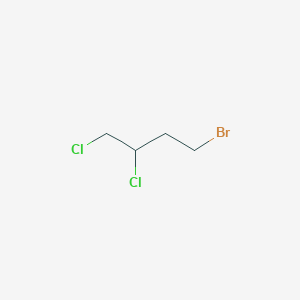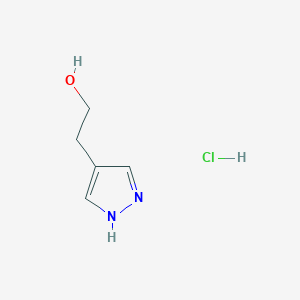
2,2,2-トリフルオロエチル N-(1,3-チアゾール-2-イル)カルバメート
概要
説明
2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: is a chemical compound with the molecular formula C6H5F3N2O2S and a molecular weight of 226.18 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a thiazolyl carbamate moiety
科学的研究の応用
2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It can be employed in biological studies to investigate the effects of trifluoroethyl groups on biological systems.
Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: : It is used in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(1,3-thiazol-2-yl)isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of specialized reactors and equipment to handle the reagents and control the reaction conditions. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure the consistency of the product.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents into the molecule, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.
作用機序
The mechanism by which 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: can be compared with other similar compounds, such as 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate While both compounds share the trifluoroethyl group and the thiazolyl carbamate moiety, they differ in their substituents and chemical properties
List of Similar Compounds
2,2,2-Trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
2,2,2-Trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate
2,2,2-Trifluoroethyl N-(3-methyl-1,3-thiazol-2-yl)carbamate
These compounds share structural similarities but exhibit different chemical behaviors and applications due to variations in their substituents.
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)3-13-5(12)11-4-10-1-2-14-4/h1-2H,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKXDWMZFBAHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


